molecular formula C21H15BrFN5O2S B2738104 3-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1112398-59-0

3-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No. B2738104
CAS RN: 1112398-59-0
M. Wt: 500.35
InChI Key: IMNIDMDKYTVCSS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amine, a carboxamide, a thioether, and a triazolo-pyridine ring. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a triazolo-pyridine ring, which is a fused ring system containing two nitrogen atoms, and a variety of other functional groups. These groups are likely to influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxamide could make it more soluble in polar solvents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of various heterocyclic compounds, including triazolo[4,3-a]pyrimidines and triazolo[1,5-c]pyrimidines, from enaminonitriles via O-ethylformimides. These synthetic pathways involve reactions with semicarbazide and dichlorotriphenylphosphorane to afford the desired heterocycles, showcasing the chemical versatility and potential of related compounds for further derivative synthesis (Wamhoff, Kroth, & Strauch, 1993).

Biological Activities

Several studies have focused on evaluating the biological activities of synthesized heterocycles, revealing their potential as antitumor, antimicrobial, and anti-5-lipoxygenase agents. For instance, novel pyrazolopyrimidines derivatives have been synthesized and screened for their cytotoxic activities against cancer cell lines, indicating potential therapeutic applications (Rahmouni et al., 2016). Similarly, other studies have synthesized and screened various heterocyclic compounds, including thiazolo[4,5-d]pyrimidin-2-thione derivatives, for their antitumor activities, further demonstrating the importance of such compounds in developing new anticancer agents (Becan & Wagner, 2008).

Antimicrobial and Insecticidal Activities

Research into the antimicrobial and insecticidal activities of synthesized heterocycles has also been conducted, indicating the potential application of these compounds in agricultural and pharmaceutical fields. For example, some new bioactive sulfonamide thiazole derivatives have been synthesized and evaluated as potential insecticidal agents against the cotton leafworm, highlighting the compound's utility in pest management strategies (Solankee et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism would depend on its specific biological target .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

3-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrFN5O2S/c22-14-5-7-16(8-6-14)24-19(29)12-31-21-27-26-18-9-4-13(11-28(18)21)20(30)25-17-3-1-2-15(23)10-17/h1-11H,12H2,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNIDMDKYTVCSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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